![molecular formula C8H10O2 B11940150 (1S,6R)-8-Methylidene-2-oxabicyclo[4.2.0]octan-7-one CAS No. 66977-62-6](/img/structure/B11940150.png)
(1S,6R)-8-Methylidene-2-oxabicyclo[4.2.0]octan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,6R)-8-Methylidene-2-oxabicyclo[4.2.0]octan-7-one: is a bicyclic organic compound characterized by its unique structure, which includes a methylidene group and an oxabicyclo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R)-8-Methylidene-2-oxabicyclo[4.2.0]octan-7-one typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, followed by oxidation and cyclization steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Continuous flow reactors and advanced purification techniques are often employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,6R)-8-Methylidene-2-oxabicyclo[4.2.0]octan-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into different derivatives with altered properties.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to new compounds.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (1S,6R)-8-Methylidene-2-oxabicyclo[4.2.0]octan-7-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound is studied for its potential biological activities. Researchers investigate its interactions with various biological targets to understand its potential as a therapeutic agent.
Medicine
In medicine, this compound is explored for its potential pharmacological properties. Studies focus on its efficacy and safety in treating various medical conditions.
Industry
In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for various industrial applications, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (1S,6R)-8-Methylidene-2-oxabicyclo[4.2.0]octan-7-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are conducted to elucidate these mechanisms and identify the key molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,6R,7S)-1,4,4,7-Tetramethyltricyclo[5.3.1.0²,⁶]undecan-11-ol
- (-)-Carvone
- (1S,6R)-N-(2-methoxyethyl)-8,8-dimethylbicyclo[4.2.0]octan-7-amine
Uniqueness
Compared to these similar compounds, (1S,6R)-8-Methylidene-2-oxabicyclo[4.2.0]octan-7-one stands out due to its specific structural features and reactivity. Its unique oxabicyclo ring system and methylidene group confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
66977-62-6 |
|---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
(1S,6R)-8-methylidene-2-oxabicyclo[4.2.0]octan-7-one |
InChI |
InChI=1S/C8H10O2/c1-5-7(9)6-3-2-4-10-8(5)6/h6,8H,1-4H2/t6-,8+/m0/s1 |
InChI Key |
NIMWQZGPSLPGEJ-POYBYMJQSA-N |
Isomeric SMILES |
C=C1[C@@H]2[C@H](C1=O)CCCO2 |
Canonical SMILES |
C=C1C2C(C1=O)CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


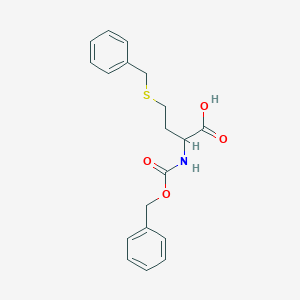
![1-Oxaspiro[4.5]decan-6-one](/img/structure/B11940088.png)

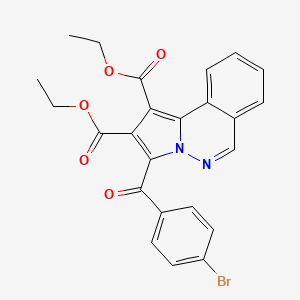
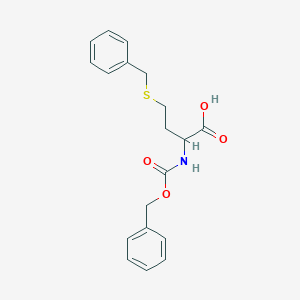
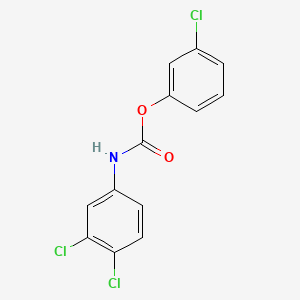
![1-[(5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11940125.png)

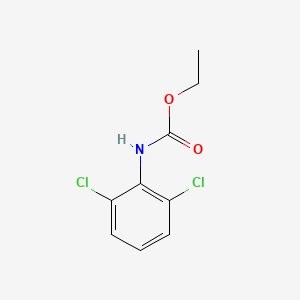




![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;3-hydroxybutanoic acid](/img/structure/B11940174.png)
